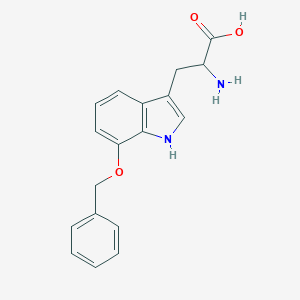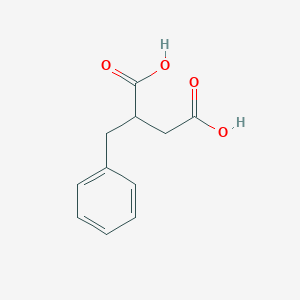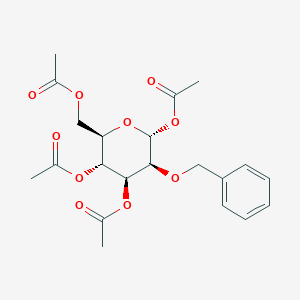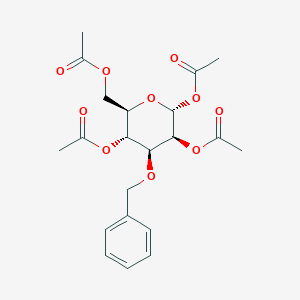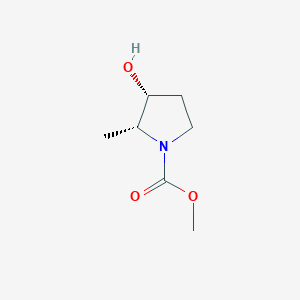
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a synthetic compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as L-pipecolic acid methyl ester and is widely used in scientific research for its various applications.
作用机制
The exact mechanism of action of (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not fully understood. However, it is thought to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.
生化和生理效应
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, antifungal, and antibacterial properties. It has also been shown to possess anti-inflammatory and analgesic effects. The compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been shown to possess antioxidant activity.
实验室实验的优点和局限性
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has several advantages as a research tool. It is readily available, and the synthesis method is straightforward. The compound is also stable and has a long shelf life. However, there are some limitations to its use. The compound is relatively expensive, and it may not be suitable for large-scale experiments. Additionally, the compound may exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. The compound has shown promising results in various biological assays, and further studies are needed to elucidate its mechanism of action. The compound may also be used as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, the compound may be used as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new synthetic methods.
合成方法
The synthesis of (2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate involves the condensation of L-pipecolic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity is also excellent.
科学研究应用
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is widely used in scientific research for its various applications. It is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It is also used as a chiral auxiliary in asymmetric synthesis. The compound has been found to exhibit various biological activities, including antiviral, antifungal, and antibacterial properties. It has also been shown to possess anti-inflammatory and analgesic effects.
属性
CAS 编号 |
116700-16-4 |
|---|---|
产品名称 |
(2R,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate |
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(9)3-4-8(5)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI 键 |
CEXPZBFGLKECCO-PHDIDXHHSA-N |
手性 SMILES |
C[C@@H]1[C@@H](CCN1C(=O)OC)O |
SMILES |
CC1C(CCN1C(=O)OC)O |
规范 SMILES |
CC1C(CCN1C(=O)OC)O |
同义词 |
1-Pyrrolidinecarboxylicacid,3-hydroxy-2-methyl-,methylester,cis-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



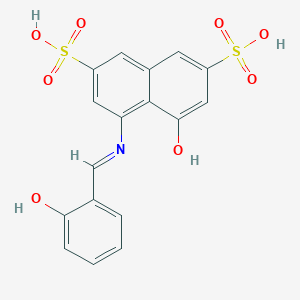
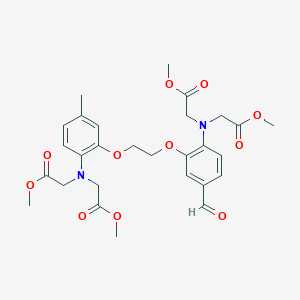
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
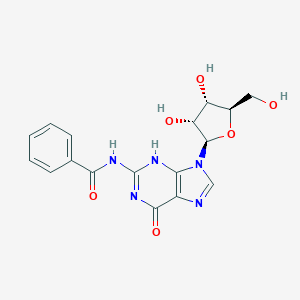
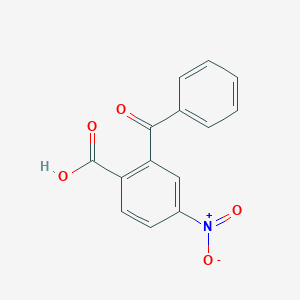
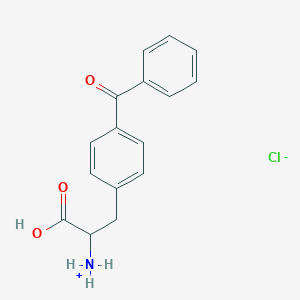
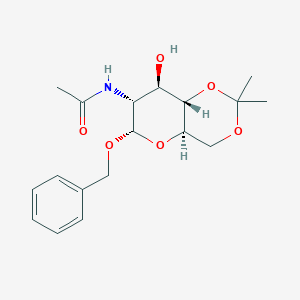
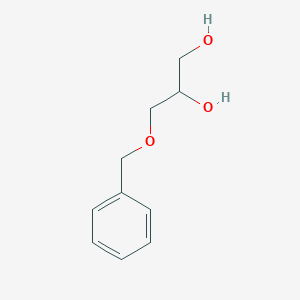
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
